molecular formula C10H12N2O4 B4407106 N-(4-methoxy-3-nitrophenyl)propanamide

N-(4-methoxy-3-nitrophenyl)propanamide

Cat. No. B4407106
M. Wt: 224.21 g/mol
InChI Key: VJXKSKRNWXAKOQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)propanamide, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. MNPA is a member of the class of compounds known as arylamides, which have been widely used in medicinal chemistry as a scaffold for the development of drugs targeting various diseases.

Mechanism of Action

N-(4-methoxy-3-nitrophenyl)propanamide inhibits the activity of MMPs and COX-2 by binding to their active sites and preventing the substrate from binding. The inhibition of MMPs leads to a decrease in the degradation of extracellular matrix proteins, which can prevent tumor invasion and metastasis. The inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can reduce inflammation and prevent the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of MMPs and COX-2, as well as the induction of apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-3-nitrophenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for MMPs and COX-2. This compound also has a low toxicity profile and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for N-(4-methoxy-3-nitrophenyl)propanamide research, including the development of more potent and selective inhibitors for MMPs and COX-2. This compound could also be used as a scaffold for the development of drugs targeting other enzymes involved in cancer and inflammatory diseases. Additionally, this compound could be used to study the role of MMPs and COX-2 in other biological processes, such as wound healing and tissue regeneration. Finally, this compound could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)propanamide has been used in several scientific research studies, including the development of novel inhibitors for enzymes involved in cancer and inflammatory diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a critical role in tumor invasion and metastasis. This compound has also been used to develop inhibitors for the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.

properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-10(13)11-7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKSKRNWXAKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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